molecular formula C25H20N4O3S B2944388 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207018-33-4

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2944388
CAS No.: 1207018-33-4
M. Wt: 456.52
InChI Key: ZPYTTZSMEMZOSX-UHFFFAOYSA-N
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Description

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core decorated with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from easily available raw materials.

  • Formation of the Oxadiazole Ring: : Initially, the oxadiazole ring can be constructed by reacting an appropriate acyl hydrazide with an aryl isothiocyanate under acidic conditions.

  • Quinazoline Core Synthesis: : Next, the quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

  • Coupling Reaction: : The oxadiazole derivative is then coupled with the quinazoline intermediate using a palladium-catalyzed cross-coupling reaction in the presence of a suitable base.

These steps require precise control of temperature, solvent choice, and reaction time to yield high-purity product.

Industrial Production Methods

Scaling up the production involves using continuous flow reactors to maintain consistent reaction conditions and maximize yield. Industry often prefers greener solvents and catalysts to minimize environmental impact and enhance the safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions primarily at the methylthio group, converting it to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or quinazoline core, typically with hydrogen or metal hydrides as reagents.

  • Substitution: : The phenethyl and methylthio groups can be subjected to various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon.

  • Substitution: : Nucleophiles such as alkoxides or thiolates in the presence of suitable catalysts.

Major Products Formed

  • Sulfoxide and sulfone derivatives: from oxidation.

  • Dihydroquinazoline products: from reduction.

  • Substituted aromatic derivatives: from nucleophilic substitution.

Scientific Research Applications

This compound finds extensive use in several fields of scientific research:

Chemistry

  • Catalysis: : It serves as a ligand in various catalytic reactions, enhancing selectivity and efficiency.

  • Material Science: : Utilized in the synthesis of novel polymers and advanced materials.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in studying biochemical pathways.

  • Protein Binding Studies: : Helps in elucidating protein-ligand interactions.

Medicine

  • Drug Development: : Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

  • Diagnostic Tools: : Used in the development of imaging agents and biosensors.

Industry

  • Chemical Sensors: : Incorporated in sensors for detecting trace amounts of hazardous substances.

  • Electronics: : Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Enzymes: : It inhibits enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation.

  • Receptors: : Modulates receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

  • DNA/RNA: : Intercalates with DNA or RNA, affecting gene expression and replication processes.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other quinazoline derivatives, 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which impart specific biochemical properties.

Similar Compounds

  • Gefitinib: : A quinazoline derivative used in cancer treatment, differing primarily in its simpler structure.

  • Erlotinib: : Another anti-cancer agent within the quinazoline family, notable for its efficacy in targeting epidermal growth factor receptors.

This compound's diverse applications and unique structural features underscore its potential in scientific research and industry. Anything else you’re curious about?

Properties

CAS No.

1207018-33-4

Molecular Formula

C25H20N4O3S

Molecular Weight

456.52

IUPAC Name

7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31)

InChI Key

ZPYTTZSMEMZOSX-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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